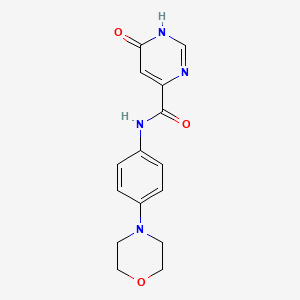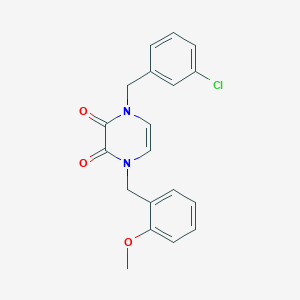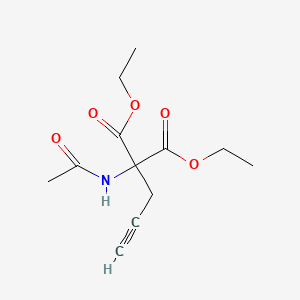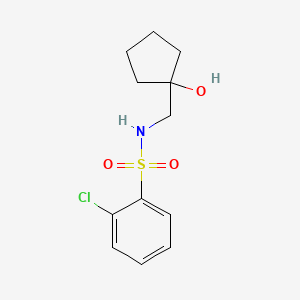
6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide is a compound involved in the synthesis and study of chemical properties for various scientific applications. One such application is its use as an intermediate in the synthesis of complex molecules with potential biological activity. For instance, Lei et al. (2017) developed a rapid and green synthetic method for a related compound, indicating its utility in creating inhibitors of tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017). Similarly, synthetic methodologies involving this compound derivatives have been explored for the preparation of compounds with anti-inflammatory and analgesic properties, as demonstrated by Abu‐Hashem et al. (2020), showcasing its versatility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential in Biological Research
The structural modification and characterization of related pyrimidine compounds have been extensively studied for their biological activities. Thanusu, Kanagarajan, and Gopalakrishnan (2010) synthesized novel pyrimidin-amines, indicating the significance of pyrimidine derivatives in medicinal chemistry, particularly for their roles as kinase inhibitors, analgesics, and anti-inflammatory agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010). These compounds, by virtue of their chemical structure, can interact with biological targets, offering a pathway for the development of new therapeutic agents.
Imaging Applications in Neurological Disorders
Moreover, the compound and its derivatives have found applications in the development of imaging agents for neurological disorders. Wang et al. (2017) detailed the synthesis of a derivative intended as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, illustrating the compound's relevance in neuroscientific research (Wang, Gao, Xu, & Zheng, 2017).
Contributions to Polymer Science
In polymer science, derivatives of this compound have contributed to the development of new materials. Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) synthesized rigid-rod polyamides and polyimides derived from similar compounds, demonstrating their potential in creating materials with excellent thermal stability and solubility properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Wirkmechanismus
Target of Action
The primary targets of 6-hydroxy-N-(4-morpholinophenyl)pyrimidine-4-carboxamide are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as growth, differentiation, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. These enzymes are involved in numerous cellular signaling processes, so their inhibition can have wide-ranging effects . The exact pathways affected would depend on the specific types of protein kinases that the compound interacts with.
Pharmacokinetics
The presence of a hydrophobic side chain could enhance its binding affinity with receptor sites , potentially improving its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the inhibition of cell growth, differentiation, and migration . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14-9-13(16-10-17-14)15(21)18-11-1-3-12(4-2-11)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H,18,21)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQGKOONICUVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone](/img/structure/B2893532.png)

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/no-structure.png)

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2893547.png)

![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)
